Calcium 2-methylnaphthalenesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

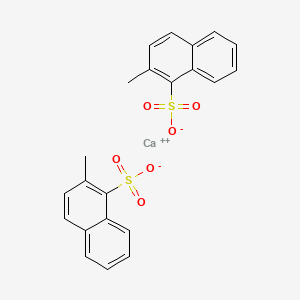

Calcium 2-methylnaphthalenesulphonate is an organic compound with the molecular formula C22H18CaO6S2. It is a calcium salt derived from 2-methylnaphthalene-1-sulfonic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 2-methylnaphthalenesulphonate typically involves the sulfonation of 2-methylnaphthalene followed by neutralization with calcium hydroxide. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled temperatures to ensure the selective formation of the sulfonic acid derivative. The resulting 2-methylnaphthalene-1-sulfonic acid is then reacted with calcium hydroxide to form the calcium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process involves continuous monitoring and optimization to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Calcium 2-methylnaphthalenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinic or thiol group.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinic acids or thiols.

Scientific Research Applications

Calcium 2-methylnaphthalenesulphonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of calcium 2-methylnaphthalenesulphonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can participate in signal transduction pathways by affecting calcium ion concentrations within cells.

Comparison with Similar Compounds

Similar Compounds

- Calcium naphthalene-1-sulphonate

- Calcium 1-methylnaphthalenesulphonate

- Calcium 2-naphthalenesulphonate

Uniqueness

Calcium 2-methylnaphthalenesulphonate is unique due to the presence of the methyl group at the 2-position of the naphthalene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Biological Activity

Calcium 2-methylnaphthalenesulphonate is a sulfonated derivative of 2-methylnaphthalene, which has garnered attention for its potential biological activities and applications in various fields, including toxicology, environmental science, and industrial processes. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

This compound is characterized by its sulfonate group attached to the naphthalene structure. The compound's chemical formula is C12H10CaO3S, indicating the presence of calcium ions which may influence its solubility and reactivity in biological systems.

Toxicological Profile

The toxicological profile of this compound has been assessed in various studies. Key findings include:

- Cytotoxicity : Research indicates that methylnaphthalene derivatives can cause dose-dependent cytotoxicity in mammalian cells. For instance, 2-methylnaphthalene has been shown to induce necrosis in bronchiolar epithelial cells in mice following intraperitoneal administration at high doses (Griffin et al., 1981) .

- Genotoxicity : Studies have suggested potential genotoxic effects associated with exposure to methylnaphthalene compounds, although specific data on this compound remains limited .

Environmental Impact

This compound has been evaluated for its environmental degradation pathways. It is subjected to anaerobic degradation by sulfate-reducing bacteria, where it undergoes transformation into less harmful metabolites. This process highlights its potential utility in bioremediation strategies for contaminated environments .

Case Study 1: Inhalation Toxicity

A study assessed the inhalation toxicity of methylnaphthalene derivatives, including this compound. Results indicated that exposure to concentrations as low as 2 ppm could lead to observable alterations in lung morphology, particularly affecting Clara cells within the bronchiolar epithelium .

| Exposure Concentration (ppm) | Observed Effect | Time Point Post-Exposure |

|---|---|---|

| 2 | Morphological changes | 4 hours |

| 10 | Severe epithelial injury | 24 hours |

Case Study 2: Anaerobic Degradation

In a controlled laboratory setting, the anaerobic degradation of naphthalene and its derivatives was studied using sulfate-reducing bacteria. The degradation products included naphthyl-2-methyl-succinic acid, indicating a pathway for detoxification of methylnaphthalene compounds under anaerobic conditions .

Research Findings Summary

Research findings reveal that while this compound exhibits significant biological activity through cytotoxicity and environmental degradation pathways, there is still a need for comprehensive studies to fully elucidate its mechanisms of action and long-term effects on human health and ecosystems.

Properties

CAS No. |

93892-70-7 |

|---|---|

Molecular Formula |

C22H18CaO6S2 |

Molecular Weight |

482.6 g/mol |

IUPAC Name |

calcium;2-methylnaphthalene-1-sulfonate |

InChI |

InChI=1S/2C11H10O3S.Ca/c2*1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2*2-7H,1H3,(H,12,13,14);/q;;+2/p-2 |

InChI Key |

KVGLPYDUSVENOR-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.